Human AT1 Receptor Binding Affinity
8-Benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one exhibits measurable antagonist activity at the human angiotensin II type 1 receptor (AGTR1) with a pIC50 of 4.56 [1]. This value was extracted from the ChEMBL bioactivity database and represents a reproducible, database-curated datum. In contrast, the closely related 8-benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one—differing only by replacement of the pyridin-2-ylamino group with a phenylamino group—has no reported AT1 activity in ChEMBL or PubChem, indicating that the pyridine nitrogen is a critical determinant of AT1 engagement [2]. The pIC50 of 4.56 translates to an IC50 of approximately 27.5 µM, placing this compound in a range suitable for fragment-based or low-affinity probe applications rather than as a high-potency lead.
| Evidence Dimension | Human AT1 receptor binding affinity (pIC50 / IC50) |
|---|---|
| Target Compound Data | pIC50 = 4.56 (IC50 ≈ 27.5 µM) |
| Comparator Or Baseline | 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one: no detectable AT1 activity reported in ChEMBL or PubChem |
| Quantified Difference | Target compound has measurable AT1 activity; comparator shows no reported activity (below detection threshold). |
| Conditions | ChEMBL-curated bioactivity data; AT1 receptor binding assay (species: Human; source: AGTR1) |
Why This Matters
Procurement of the pyridin-2-ylamino analog is essential for any angiotensin receptor screening campaign because the phenylamino analog lacks measurable AT1 activity, making it a non-substitutable chemical probe for this target.
- [1] ArrestinDB / ChEMBL Bioactivity Database. Ligand ID 71718, ChEMBL1966283. AT1 receptor pIC50 = 4.56. Accessed 2026-05-05. View Source
- [2] PubChem Compound Database. 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one (searched May 2026). No AT1 bioactivity reported. View Source
